molecular formula C21H20N4O B4615616 N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide

Cat. No. B4615616
M. Wt: 344.4 g/mol
InChI Key: SUXIARKUBFHQTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide, typically involves multistep synthetic routes that can include cyclization reactions, substitutions, and condensations. For example, the synthesis of related pyrazole compounds has been reported through routes that involve the bioisosteric replacement of indazole rings, suggesting the versatility of synthetic approaches for this class of compounds (McLaughlin et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their chemical behavior and biological activity. Studies involving X-ray crystallography and spectroscopic methods (NMR, IR, Mass Spectrometry) are commonly used to elucidate the structure of these compounds. For instance, the crystal structure analysis of related pyrazole derivatives has provided insights into their conformation, molecular geometry, and intermolecular interactions, which are essential for understanding their reactivity and interaction with biological targets (Kumara et al., 2018).

Scientific Research Applications

Anticancer Potential

A novel approach in drug discovery has been illuminated by the concept of molecular hybridization, leading to the synthesis of indole derivatives linked to pyrazole moieties. These compounds have been developed as antitumor agents, showing significant promise in in vitro screenings against various human cancer cell lines, including colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and lung carcinoma (A549). Notably, some of these hybrids have demonstrated exceptional anticancer inhibition, particularly against the HepG2 cancer cell line, outperforming standard reference drugs such as doxorubicin. Further investigations into their mechanisms have involved cell cycle analysis, apoptosis studies, and enzymatic assays, highlighting their potential as strong candidates for anticancer drugs (Hassan et al., 2021).

Synthetic Applications

In the realm of synthetic chemistry, the use of 2-(2-bromophenyl)ethyl groups as building blocks for radical cyclization reactions onto azoles has been explored to create tri- and tetra-cyclic heterocycles. This methodology has been applied successfully to imidazoles, pyrroles, indoles, and pyrazoles, showcasing the versatility of aryl radicals in forming new 6-membered rings through intramolecular homolytic aromatic substitution. These developments not only enhance the synthetic toolkit available to chemists but also pave the way for novel compounds with potential biological activities (Allin et al., 2005).

Nematocidal Evaluation

The search for novel agrochemicals has led to the synthesis of pyrazole carboxamide derivatives, a class known for its fungicidal properties. Recent studies have expanded this class to include fluorine-containing pyrazole carboxamides, which, despite showing weak fungicidal activity, have demonstrated significant nematocidal efficacy against Meloidogyne incognita. This finding opens new avenues for the development of effective nematocides, highlighting the potential of pyrazole carboxamides in agricultural applications (Zhao et al., 2017).

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c1-14-6-8-15(9-7-14)19-12-20(25-24-19)21(26)22-11-10-16-13-23-18-5-3-2-4-17(16)18/h2-9,12-13,23H,10-11H2,1H3,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXIARKUBFHQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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